N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, commonly known as FH-LY-411,575, is a potent and selective inhibitor of gamma-secretase, an enzyme that plays a crucial role in the generation of amyloid beta peptides. Amyloid beta peptides are known to form aggregates and plaques in the brains of patients with Alzheimer's disease, and gamma-secretase inhibitors like FH-LY-411,575 have been studied extensively as potential therapeutic agents for the treatment of Alzheimer's disease.
Scientific Research Applications
PET Imaging and Neuroinflammation
One significant application of compounds structurally related to N1-cycloheptyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is in the development of PET (Positron Emission Tomography) imaging agents targeting neuroinflammation markers. A study by Horti et al. (2019) introduced [11C]CPPC, a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is valuable for imaging reactive microglia and disease-associated microglia in neuropsychiatric disorders, offering insights into neuroinflammation's role in diseases like Alzheimer’s and Parkinson’s. The ability to noninvasively monitor microglial activity aids the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).
Synthesis and Structural Studies
Research on compounds with cyclohepta[c]furan fragments, such as in the study by Kurbatov et al. (2004), explores the synthesis and properties of tetrahydroquinoxalines with spiro-fused oxoindole and cyclohepta[c]furan fragments. These compounds, featuring nitrogen-oxygen triangular systems, are typical of natural cytotoxic compounds, indicating potential for pharmacological applications (Kurbatov et al., 2004).
Polyamine Analogues and Cell Death
Another related study by Ha et al. (1997) investigated polyamine analogues like CPENSpm, demonstrating its selective cytotoxic activity through the induction of programmed cell death (PCD). This process, partly driven by oxidative stress from H2O2 production, showcases the potential of structurally similar compounds in cancer therapy (Ha et al., 1997).
Catalytic Activity in Organic Synthesis
Compounds like N,N'-Bis(furan-2-ylmethyl)oxalamide demonstrate efficacy in promoting Cu-catalyzed N-arylation of anilines and secondary amines, as investigated by Bhunia et al. (2017). This study highlights the utility of such compounds in facilitating the synthesis of pharmaceutically relevant building blocks, showcasing their role in medicinal chemistry (Bhunia et al., 2017).
Receptor Binding and Drug Design
Compounds featuring N-phenylpiperazine derivatives, similar to the queried compound, are explored for their binding mechanisms to α1A-adrenoceptor, providing insights into the design of cardiovascular drugs. Zhao et al. (2015) used molecular docking and affinity chromatography to study the binding mechanism, revealing the role of hydrogen bonds and electrostatic forces in drug-receptor interactions (Zhao et al., 2015).
properties
IUPAC Name |
N'-cycloheptyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c30-24(25(31)27-20-9-4-1-2-5-10-20)26-19-22(23-13-8-18-32-23)29-16-14-28(15-17-29)21-11-6-3-7-12-21/h3,6-8,11-13,18,20,22H,1-2,4-5,9-10,14-17,19H2,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWOOKYIYSGQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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